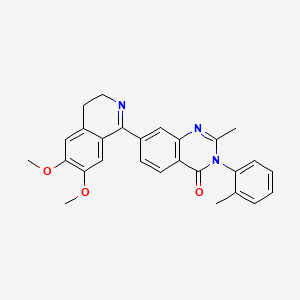

4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)-

Beschreibung

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The compound in focus, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone, features three key substituents:

- 2-Methyl group: Enhances metabolic stability and lipophilicity .

- 3-(2-Methylphenyl) group: Contributes to steric bulk and may influence receptor binding, as seen in anti-inflammatory derivatives .

This compound’s synthesis likely involves multi-step reactions, including Niementowski cyclization for the quinazolinone core and palladium-catalyzed cross-coupling for the isoquinolinyl substituent .

Eigenschaften

CAS-Nummer |

74101-64-7 |

|---|---|

Molekularformel |

C27H25N3O3 |

Molekulargewicht |

439.5 g/mol |

IUPAC-Name |

7-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-methyl-3-(2-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C27H25N3O3/c1-16-7-5-6-8-23(16)30-17(2)29-22-13-19(9-10-20(22)27(30)31)26-21-15-25(33-4)24(32-3)14-18(21)11-12-28-26/h5-10,13-15H,11-12H2,1-4H3 |

InChI-Schlüssel |

VDKTUCBIXJLYCP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Isoquinoline Moiety: 6,7-Dimethoxy-3,4-dihydroisoquinoline

A crucial intermediate in the synthesis of the target compound is 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride , which forms the isoquinolinyl substituent. According to a patented one-pot method, this intermediate can be prepared efficiently with high purity and yield:

- Starting materials: 3,4-dimethoxyphenethylamine and a formylation reagent (preferably ethyl formate).

- Stepwise procedure:

- Reflux 3,4-dimethoxyphenethylamine with ethyl formate for 6 hours to form an intermediate solution.

- Slowly add this solution to a methylene chloride solution containing oxalyl chloride at 10–20°C, stirring for 2 hours.

- Add phosphotungstic acid as a catalyst and stir for 1 hour.

- Introduce methanol dropwise and reflux for 3 hours.

- Cool the reaction mixture to 5–10°C to crystallize the product.

- Filter, wash, and dry to obtain 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with a yield of about 80% and purity over 99%.

This method is industrially advantageous due to its simplicity, safety, low waste, and cost-effectiveness.

General Synthetic Approaches to 4(3H)-Quinazolinones

The quinazolinone core is typically synthesized via condensation reactions involving anthranilic acid derivatives or related precursors:

- Niementowski Synthesis: Heating anthranilic acid with formamide at elevated temperatures (around 120°C) results in 4(3H)-quinazolinone formation through an o-amidobenzamide intermediate.

- Condensation of Acetanilides with Urethanes: Heating urethane derivatives with acetanilides in the presence of phosphorus pentoxide yields substituted quinazolinones.

- Condensation of N-Acylanthranilic Acids with Primary Amines: Heating N-acylanthranilic acids with ammonia or substituted amines produces various 4(3H)-quinazolinones, allowing for functional group diversity at the 2- and 3-positions.

These methods provide a versatile platform for introducing substituents such as methyl and methylphenyl groups at specific positions on the quinazolinone ring.

Specific Preparation of 4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)-

While no single comprehensive literature source details the entire synthetic route for this exact compound, a plausible synthetic strategy can be constructed by integrating the above methods:

- Step 1: Prepare the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate as described in section 2.1.

- Step 2: Synthesize the quinazolinone core with appropriate methyl and 2-methylphenyl substitutions via condensation of anthranilic acid derivatives with suitable amines or acyl derivatives, following Niementowski or modified methods.

- Step 3: Couple the isoquinolinyl intermediate at the 7-position of the quinazolinone ring. This likely involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions, given the complexity and steric demands of the substituents.

- Step 4: Final purification and crystallization to achieve high purity.

Supporting Synthetic Methodologies for Quinazolinone Derivatives

Research on quinazolin-4(3H)-one derivatives, structurally related to the target compound, provides insight into synthetic versatility and biological evaluation:

- Substituted anthranilic acids are reacted with phenyl or benzyl isothiocyanates to form 2-mercapto-3-phenyl quinazolin-4(3H)-ones.

- Subsequent alkylation and hydrazide formation steps yield diverse quinazolinone derivatives with cytotoxic activity.

- These methodologies demonstrate the feasibility of introducing various hydrophobic and heterocyclic moieties at positions 2 and 3 of the quinazolinone ring, paralleling the methyl and methylphenyl substitutions in the target compound.

Chemical and Physical Properties Relevant to Preparation

- The quinazolinone moiety exhibits tautomeric lactam-lactim forms, influencing reactivity during substitution and ring closure reactions.

- Positions 2, 3, 6, and 7 on the quinazolinone ring are key sites for substitution, affecting both synthetic strategy and biological activity.

- The presence of methoxy groups on the isoquinoline ring enhances solubility and may influence reaction conditions during coupling steps.

Data Table: Summary of Key Preparation Steps and Outcomes

Research Outcomes and Practical Considerations

- The one-pot preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is highly efficient and suitable for scale-up, providing a reliable intermediate for further functionalization.

- Quinazolinone derivatives with substitutions at the 2- and 3-positions, including methyl and methylphenyl groups, have been synthesized with good yields and characterized by spectroscopic methods.

- The combination of isoquinolinyl and quinazolinone moieties in a single molecule offers promising pharmacological profiles, particularly for kinase inhibition, as supported by related studies on quinazolinone derivatives.

- The synthetic complexity requires careful optimization of reaction conditions, especially for the coupling step, which is critical for the integrity and yield of the final compound.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

Quinazolinones undergo electrophilic substitution at positions 5, 6, or 8, depending on substituent directing effects.

-

Nitration :

-

Chlorination :

Table 1: Electrophilic Substitution Reaction Conditions

| Reaction Type | Reagent(s) | Position(s) Affected | Key Factors |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6 or 8 | Methoxy groups (electron-donating) |

| Chlorination | POCl₃, SOCl₂, DMF | Hydroxy positions | Limited by methoxy deactivation |

Nucleophilic Substitution

Quinazolinones may undergo nucleophilic attack at carbonyl or lactam positions, but the lactam–lactim tautomerism complicates reactivity.

-

Alkylation/Amination :

-

Conditions : Alkyl halides or amines in basic media.

-

Impact : The 2-methyl and 3-(2-methylphenyl) groups may hinder nucleophilic substitution due to steric effects.

-

Reduction Reactions

The pyrimidine ring can be partially or fully reduced under catalytic hydrogenation.

-

Impact : The isoquinolinyl substituent at position 7 may influence ring stability during reduction.

Oxidation and Hydrolysis

Quinazolinones are generally stable under mild oxidation but decompose under harsh conditions.

-

Hydrolysis :

Tautomerism and Stability

The lactam–lactim tautomerism (Scheme 1 in ) is critical for reactivity. The presence of electron-donating groups (e.g., methoxy) may stabilize the lactim form, altering electrophilic substitution patterns.

Research Gaps and Challenges

-

Limited Specific Data : No direct experimental data exists for this exact compound in the provided sources.

-

Steric Effects : The bulky isoquinolinyl group at position 7 may hinder certain reactions (e.g., electrophilic substitution).

-

Functional Group Interactions : Synergistic effects between methoxy, methyl, and isoquinolinyl substituents require further study.

References PMC9919317 (2023) – Quinazolinone synthesis and reactivity. Parchem (CAS: 1795232-22-2) – Structural details. PubChem CID 135438637 – Analogous methoxy-substituted quinazolinones.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Quinazolinones have been extensively studied for their antimicrobial properties. Research indicates that derivatives like 4(3H)-quinazolinone exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain substituted quinazolinones can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of various substituents into the quinazolinone structure has been linked to enhanced antibacterial efficacy.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Quinazoline derivatives are known to act as inhibitors of specific kinases involved in cancer cell proliferation. For example, certain quinazolinones have shown effectiveness in inhibiting the epidermal growth factor receptor (EGFR), a critical target in cancer therapy . The structural modifications in compounds like 4(3H)-quinazolinone can lead to improved selectivity and potency against cancer cells.

Neuroprotective Effects

Recent studies suggest that quinazoline derivatives may possess neuroprotective properties. The ability of these compounds to modulate neuroinflammatory responses has been explored in models of neurodegenerative diseases . Compounds similar to 4(3H)-quinazolinone have demonstrated potential in reducing neuronal damage and improving cognitive function in preclinical studies.

Synthesis and Derivatives

The synthesis of 4(3H)-quinazolinone typically involves the reaction of anthranilic acid with various electrophiles. The resulting derivatives can be further modified to enhance their biological activity. For example:

- Starting Material : Anthranilic acid.

- Electrophilic Reagents : Various alkyl or aryl halides.

- Reaction Conditions : Typically carried out under reflux conditions in a suitable solvent.

This synthetic versatility allows for the generation of a wide array of derivatives with tailored pharmacological profiles.

Case Studies and Research Findings

- Antibacterial Activity Study :

- Anticancer Activity Evaluation :

- Neuroprotective Mechanism Investigation :

Wirkmechanismus

The mechanism of action of 4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 7-position substitution in the target compound is rare, distinguishing it from most derivatives modified at positions 2 and 3.

- Methoxy groups (e.g., in the isoquinolinyl substituent) improve solubility compared to halogenated or alkylated derivatives .

- Ferrocenyl derivatives (e.g., ) exhibit redox activity, unlike the target compound, which prioritizes enzyme inhibition.

Key Observations :

- The 3-(2-methylphenyl) group aligns with anti-inflammatory derivatives (e.g., ), suggesting shared COX-2 targeting .

- The 7-isoquinolinyl group may enhance selectivity for enzymes like carbonic anhydrase compared to simpler aryl substituents .

Physicochemical Properties

Key Observations :

- The target compound’s methoxy-rich isoquinolinyl group likely improves aqueous solubility compared to methaqualone or ferrocenyl derivatives.

- Higher LogP values in ferrocenyl derivatives correlate with increased membrane permeability but reduced solubility .

Biologische Aktivität

The compound 4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)- is a member of the quinazolinone family, which is known for its diverse biological activities. This article reviews the synthesis and biological evaluation of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Synthesis

The synthesis of quinazolinone derivatives typically involves the condensation of various aromatic amines with carbonyl compounds. The specific compound can be synthesized through a multi-step process that includes:

- Formation of the Quinazolinone Core : Starting from appropriate amino acids or derivatives.

- Substitution Reactions : Incorporating the isoquinoline and methoxy groups through electrophilic aromatic substitution or nucleophilic attacks.

- Final Modifications : Adjusting substituents to enhance biological activity.

Antiproliferative Activity

Recent studies have shown that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated moderate inhibitory effects on cell growth in low micromolar concentrations across multiple tested cell lines, indicating potential as an anticancer agent .

Table 1: Antiproliferative Activity of Quinazolinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | Hap-1 (CML) | 5.2 |

| Compound B | MCF-7 (Breast) | 8.1 |

| Compound C | A549 (Lung) | 12.4 |

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit various kinases, which are critical in cancer signaling pathways. Notably, it exhibited binding affinities comparable to established inhibitors, suggesting that modifications in the side chains can significantly influence kinase selectivity and potency .

Table 2: Kinase Inhibition Potency

| Kinase | ΔTm (°C) | Comparison to Control |

|---|---|---|

| GSK3β | 4.0 | Similar to Control |

| MEK5 | 6.5 | Higher than Control |

| DYRK2 | 3.8 | Comparable to Control |

Antimicrobial Activity

In addition to anticancer properties, quinazolinones have shown promise as antimicrobial agents. A study reported that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 10 µg/mL .

Case Studies

- Anticancer Efficacy : A study involving a series of quinazolinone derivatives indicated that modifications at the 7-position significantly enhanced cytotoxicity against chronic myeloid leukemia (CML) cell lines .

- Antimicrobial Screening : Another research effort focused on synthesizing hydrazono derivatives of quinazolinones, which were tested for their antimicrobial activity against various pathogens, revealing promising results .

Q & A

Q. What are the optimal synthetic routes for preparing 4(3H)-quinazolinone derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 4(3H)-quinazolinones typically involves cyclization reactions using methyl 2-acylaminobenzoates, amine hydrochlorides, and phosphorus pentoxide (P₂O₅) as a catalyst. A general procedure includes:

- Heating a mixture of methyl 2-acylaminobenzoate (0.05 mol), amine hydrochloride (0.2 mol), P₂O₅ (0.21 mol), and N,N-dimethylcyclohexylamine (0.2 mol) at 180°C for 45 minutes .

- Post-reaction steps involve alkaline extraction (pH 8–9) with 2 M NaOH, dichloromethane extraction, and recrystallization for purification.

Key Optimization Parameters:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 180°C | Higher yields, reduced byproducts |

| Catalyst (P₂O₅) | 0.21 mol | Facilitates cyclization |

| Reaction Time | 45 minutes | Balances completion vs. degradation |

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- ¹H NMR : Identify protons adjacent to methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–8.3 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ .

- Mass Spectrometry : Verify molecular weight (e.g., 349.34 g/mol for a derivative in ).

Example ¹H NMR Data for a Related Compound:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy groups (-OCH₃) | 3.85–3.90 | Singlet |

| Aromatic protons (quinoline) | 7.27–8.25 | Multiplet |

Q. What preliminary assays are recommended to evaluate biological activity?

Methodological Answer: Screen for antimicrobial, anticancer, or anti-inflammatory properties using:

- Antibacterial : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

- Dose-Response Curves : Use concentrations ranging from 1–100 μM to establish IC₅₀ values.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Modify Substituents : Vary the 2-methylphenyl or 3,4-dihydroisoquinolinyl groups to assess impact on bioactivity.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or DNA topoisomerase II .

- Comparative Analysis : Compare with analogs like 6,7-dimethoxyquinoline derivatives () to identify critical functional groups.

Q. What methodologies are suitable for studying the environmental fate of this compound?

Methodological Answer: Follow the INCHEMBIOL framework ():

- Distribution Studies : Use LC-MS/MS to quantify the compound in water, soil, and biota.

- Degradation Pathways : Perform photolysis (UV light) or hydrolysis (pH 7–9) experiments.

- Ecotoxicology : Test acute toxicity on Daphnia magna (48-hour LC₅₀) or algae growth inhibition.

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical tests (ANOVA, t-test) to identify outliers .

- Standardize Protocols : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and incubation times.

- Replicate Experiments : Use a split-plot design (as in ) to account for variability in biological replicates.

Q. What advanced techniques are recommended for probing the compound’s mechanism of action?

Methodological Answer:

- Enzyme Inhibition Assays : Measure inhibition kinetics (e.g., Km and Vmax) for targets like kinases or proteases.

- Cellular Imaging : Use confocal microscopy with fluorescent probes (e.g., DAPI for nuclear localization).

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.